molecular formula C21H21Cl3N6O3 B1243663 Rilmazafone hydrochloride CAS No. 85815-37-8

Rilmazafone hydrochloride

Cat. No.: B1243663
CAS No.: 85815-37-8
M. Wt: 511.8 g/mol
InChI Key: KHINGHZNENOVFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rilmazafone hydrochloride is a prodrug that primarily targets GABA (Gamma-Aminobutyric Acid) receptors . These receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system and play a crucial role in reducing neuronal excitability .

Mode of Action

This compound itself has no effects on benzodiazepine receptors, nor does it produce any psychoactive effects prior to metabolism . Once inside the body, it is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This metabolite interacts with the GABA receptors, enhancing the effect of the neurotransmitter GABA and resulting in sedative and hypnotic effects .

Biochemical Pathways

The biochemical pathway of Rilmazafone involves its conversion into several benzodiazepine metabolites . This process is facilitated by a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The metabolites, including rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam, are the active compounds that interact with the GABA receptors .

Pharmacokinetics

This compound is orally administered and has an elimination half-life of approximately 10.5 hours . It is excreted in urine . The regular clinical daily dose is 1-2 mg . The compound is metabolized into active metabolites, which are detected in the blood .

Result of Action

The interaction of the active metabolites of this compound with the GABA receptors leads to an increase in the inhibitory effects of GABA in the central nervous system . This results in the sedative and hypnotic effects of the drug, making it effective in the treatment of insomnia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . In two separate cases, additional toxicological findings included medications like haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen, loperamide, and pregabalin . These could potentially interact with Rilmazafone, affecting its action and efficacy .

Biochemical Analysis

Biochemical Properties

Rilmazafone hydrochloride plays a significant role in biochemical reactions as a prodrug. Once ingested, it is metabolized by aminopeptidase enzymes in the small intestine to form the active benzodiazepine rilmazolam . This conversion involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The active metabolites interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. The active metabolites, such as rilmazolam, bind to GABA receptors on neuronal cells, enhancing the inhibitory neurotransmission . This results in sedative effects, muscle relaxation, and anxiolytic properties. Additionally, this compound impacts cell signaling pathways by modulating GABAergic transmission, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to active benzodiazepine metabolites, which then bind to GABA receptors in the brain . This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and hyperpolarization of the cell membrane . This hyperpolarization reduces neuronal excitability, resulting in sedative and hypnotic effects . The active metabolites also exhibit enzyme inhibition properties, further contributing to their pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The prodrug is rapidly metabolized into its active forms, with a half-life of approximately 10.5 hours . Studies have shown that the metabolites exhibit sleep-inducing effects, with rilmazolam and desmethyl rilmazolam having particularly high efficacy . Long-term studies indicate that this compound maintains its sedative effects over extended periods, although tolerance may develop with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it induces sedation and muscle relaxation without significant adverse effects . At higher doses, this compound can cause motor impairment and respiratory depression . Animal studies have demonstrated that the threshold for toxic effects is relatively high, but caution is advised when administering high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. After oral administration, it is metabolized by aminopeptidase enzymes in the small intestine to form rilmazolam and other active metabolites . These metabolites are further processed in the liver, where they undergo phase I and phase II metabolic reactions . The primary metabolic pathway involves hydroxylation and demethylation, leading to the formation of desmethyl rilmazolam and di-desmethyl rilmazolam . These metabolites are then excreted via the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The active metabolites, rilmazolam and its derivatives, are distributed throughout the central nervous system, where they exert their pharmacological effects . The distribution is influenced by the lipophilicity of the metabolites, allowing them to cross the blood-brain barrier effectively .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the central nervous system . The active metabolites target GABA receptors located on the cell membranes of neurons . This localization is crucial for their sedative and hypnotic effects. Additionally, the metabolites may undergo post-translational modifications that influence their activity and function within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rilmazafone hydrochloride involves the preparation of its parent compound, rilmazafone, followed by its conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and solvents. The final product is purified using techniques such as preparative liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Rilmazafone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Rilmazafone hydrochloride is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .

Properties

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHINGHZNENOVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99593-25-6 (Parent)
Record name Rilmazafone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80235095
Record name Rilmazafone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85815-37-8
Record name 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85815-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmazafone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmazafone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAZAFONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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